Niclofolan, also known as Bayer 9015 or Bilevon, is a halogenated salicylanilide anthelmintic agent. [, , , ] It exhibits activity against a range of trematode parasites, including those belonging to the genera Fasciola, Paragonimus, and Clonorchis. This compound has been studied for its potential use in both veterinary and human medicine. [, , , ]
Niclofolan is a synthetic compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an antiviral agent. It is derived from niclosamide, an established anthelmintic drug, and exhibits properties that may inhibit viral replication, including that of the SARS-CoV-2 virus. The compound's structure and modifications aim to enhance its pharmacokinetic properties and reduce cytotoxicity compared to its predecessor.
Niclofolan is classified as a pharmaceutical compound, specifically within the category of benzoic acid derivatives. Its synthesis involves modifying the structure of niclosamide to improve efficacy and safety profiles. Niclosamide itself is primarily used for treating parasitic infections but has been investigated for its antiviral capabilities due to its mechanism of action involving autophagy induction.
The synthesis of Niclofolan involves several chemical reactions aimed at modifying the structure of niclosamide. Key steps include:
The synthesis pathway also emphasizes the use of prodrugs to enhance bioavailability, with specific compounds showing significant improvements in pharmacokinetic parameters such as maximum plasma concentration and area under the curve (AUC) when compared to niclosamide .
The molecular structure of Niclofolan can be depicted as a modified benzoic acid derivative. It retains a core structure similar to niclosamide but incorporates functional groups that enhance its activity and reduce toxicity. The structural modifications are designed to optimize interactions with biological targets while improving solubility and stability in physiological conditions.
Niclofolan undergoes various chemical reactions that are crucial for its synthesis and potential applications:
These reactions are performed under controlled conditions using reagents such as phosphorus oxychloride (PCl₃) and various acyl chlorides, which facilitate precise modifications to the compound’s structure .
The mechanism by which Niclofolan exerts its effects primarily involves the induction of autophagy, a cellular process that degrades and recycles cellular components. This mechanism is particularly relevant in combating viral infections, including those caused by coronaviruses:
Studies have shown that Niclofolan's structural modifications lead to improved pharmacokinetic profiles while maintaining or enhancing its antiviral activity compared to niclosamide .
Niclofolan exhibits several notable physical and chemical properties:
These properties are critical for determining the drug's formulation and delivery methods in clinical settings.
Niclofolan holds promise in various scientific applications:
Niclofolan primarily inhibits succinate dehydrogenase (SDH), also known as mitochondrial Complex II, which catalyzes succinate oxidation to fumarate in the tricarboxylic acid (TCA) cycle. This enzyme is critical for ATP generation via oxidative phosphorylation [2] [7]. SDH comprises four subunits (SDHA-SDHD), with SDHA housing the active site where succinate binds. Helminths like Fasciola hepatica and Paragonimus westermani express highly conserved SDH complexes essential for their anaerobic metabolism [6]. Comparative studies reveal that Niclofolan’s inhibitory effect is 10- to 30-fold stronger against parasitic SDH than mammalian isoforms due to structural differences in the ubiquinone-binding site (SDHC/SDHD subunits) [1] [2].
Table 1: Succinate Dehydrogenase Subunit Conservation Across Helminth Species
Subunit | F. hepatica | C. sinensis | P. westermani | Mammalian Homology |
---|---|---|---|---|
SDHA | 98% conserved | 95% conserved | 96% conserved | 85% |
SDHB | 97% conserved | 94% conserved | 92% conserved | 82% |
SDHC | 89% conserved | 88% conserved | 91% conserved | 76% |
SDHD | 90% conserved | 87% conserved | 85% conserved | 74% |
Data derived from comparative genomic analyses of SDH complexes [2] [6].
By inhibiting SDH, Niclofolan halts electron transfer from succinate to ubiquinone, collapsing the proton gradient required for ATP synthesis. This leads to:
Table 2: Metabolic Alterations in F. hepatica After Niclofolan Exposure
Parameter | Control | 4 Hours Post-Treatment | Change (%) |
---|---|---|---|
Succinate (μM/mg protein) | 0.8 ± 0.1 | 9.5 ± 1.2 | +1,088% |
ATP (nmol/mg protein) | 12.3 ± 0.9 | 3.7 ± 0.4 | -70% |
ROS (U/mg protein) | 15 ± 2 | 62 ± 8 | +313% |
Data from in vitro studies on adult flukes [1] [6].
Niclofolan’s 4,4'-dichloro-6,6'-dinitro-biphenyl structure enables precise binding:
Mutagenesis studies confirm that parasites with SDHC Tyr~83~→Phe mutations exhibit 15-fold resistance to Niclofolan, underscoring this residue’s role [2].
Table 3: Binding Affinities of Niclofolan to SDH Subunits
Binding Site | Affinity (K~d~, μM) | Key Interacting Residues |
---|---|---|
SDHA (succinate site) | 0.8 ± 0.1 | Arg~297~, His~354~, Arg~401~ |
SDHD (ubiquinone site) | 2.1 ± 0.3 | Tyr~83~, Trp~173~, Ser~42~ |
Mammalian SDHA | 25.4 ± 1.8 | Arg~303~, His~360~, Arg~407~ |
Kinetic data from fluorescence quenching assays [2] [7].
Niclofolan’s efficacy varies by species due to:
Table 4: Niclofolan Efficacy Across Helminth Species
Species | IC~50~ (SDH Activity) | LD~50~ (24 h) | Primary Resistance Mechanism |
---|---|---|---|
Fasciola hepatica | 0.5 μM | 0.8 mg/kg | None known |
Clonorchis sinensis | 1.2 μM | 2.5 mg/kg | Malate dismutation |
Paragonimus westermani | 0.7 μM | 1.1 mg/kg | Glutathione conjugation |
Schistosoma mansoni | 8.4 μM | >10 mg/kg | SDHB Phe~77~→Tyr mutation |
Data from in vitro enzyme assays and in vivo animal models [1] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7